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  • Product: 2-Iodo-3-nitrobenzamide
  • CAS: 189125-09-5

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Solvent Systems for 2-Iodo-3-nitrobenzamide

Executive Summary & Compound Identity 2-Iodo-3-nitrobenzamide (CAS: 189125-09-5) is a critical halogenated aromatic intermediate, distinct from its well-known regioisomer, Iniparib (4-iodo-3-nitrobenzamide). While Inipar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Iodo-3-nitrobenzamide (CAS: 189125-09-5) is a critical halogenated aromatic intermediate, distinct from its well-known regioisomer, Iniparib (4-iodo-3-nitrobenzamide). While Iniparib has been extensively characterized as a PARP inhibitor, the 2-iodo isomer serves primarily as a scaffold for palladium-catalyzed cyclizations (e.g., Heck or Suzuki couplings) to synthesize isoquinolin-1-ones and other polycyclic heterocycles.

This guide addresses the solubility challenges associated with this compound. Due to the strong electron-withdrawing nitro group and the lipophilic iodine atom, 2-iodo-3-nitrobenzamide exhibits poor aqueous solubility. Effective handling requires the use of polar aprotic solvents (DMSO) for biological stocks and polar protic solvents (Methanol) for purification.

FeatureSpecification
Compound Name 2-Iodo-3-nitrobenzamide
CAS Number 189125-09-5
Molecular Formula C₇H₅IN₂O₃
Molecular Weight 292.03 g/mol
Key Application Intermediate for isoquinolin-1-ones; Pd-catalyzed cross-coupling
Solubility Class Hydrophobic / Lipophilic

Physicochemical Basis of Solubility

Understanding the molecular interactions is prerequisite to selecting the correct solvent system.

Structural Analysis[2]
  • Nitro Group (

    
    ):  Creates a strong dipole, enhancing solubility in polar aprotic solvents like DMSO.
    
  • Amide Group (

    
    ):  capable of acting as both a hydrogen bond donor and acceptor. This facilitates solubility in protic solvents (Methanol) but often leads to high crystal lattice energy, requiring heat to break intermolecular H-bonds.
    
  • Iodine Atom (

    
    ):  Increases lipophilicity (
    
    
    
    ), drastically reducing water solubility.
Predicted Solubility Profile
  • DMSO (Dimethyl Sulfoxide): High Solubility. The sulfoxide oxygen acts as a strong H-bond acceptor for the amide protons, while the non-polar methyl groups accommodate the aromatic ring.

  • Methanol (MeOH): Temperature-Dependent Solubility. At room temperature, solubility is moderate due to the competition between solvent-solute H-bonding and the compound's crystal lattice energy. Upon heating, solubility increases exponentially, making MeOH ideal for recrystallization.

Solubility in DMSO: Stock Solution Preparation

DMSO is the "Gold Standard" solvent for preparing high-concentration stock solutions for biological assays or synthetic stock feeds.

Empirical Data (Analogous)

Based on structural analogs (e.g., 4-iodo-3-nitrobenzamide), the expected solubility range for the 2-iodo isomer in anhydrous DMSO is 20 – 50 mg/mL at 25°C.

Protocol: Preparation of 100 mM Stock Solution
  • Objective: Create a stable, precipitation-free stock for long-term storage.

  • Safety: DMSO penetrates skin and carries solutes with it. Wear nitrile gloves.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 29.2 mg of 2-iodo-3-nitrobenzamide into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    , Water content 
    
    
    
    ).
  • Dissolution: Vortex vigorously for 60 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

  • Inspection: Visually inspect for clarity. The solution should be a clear, light yellow liquid.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Note: DMSO is hygroscopic. Absorbed water can cause the nitrobenzamide to precipitate over time. Always use anhydrous DMSO and seal containers tightly.

Solubility in Methanol: Purification & Recrystallization

Methanol is the solvent of choice for purification. The steep solubility curve (low at RT, high at reflux) allows for effective removal of impurities.

Recrystallization Logic
  • Cold Methanol: Poor solubility (precipitates product).

  • Hot Methanol (60°C): High solubility (dissolves product).

  • Impurity Fate: Impurities either remain soluble in cold MeOH (stay in mother liquor) or are insoluble in hot MeOH (filtered off).

Protocol: Recrystallization Procedure

Objective: Purify crude 2-iodo-3-nitrobenzamide (e.g., post-synthesis).

  • Slurry: Place crude solid in a round-bottom flask. Add Methanol (approx. 10 mL per gram of solid).[1]

  • Reflux: Heat the mixture to reflux (~65°C) with stirring.

  • Titration: If solid remains, add hot Methanol in small portions (1-2 mL) until the solution is just clear.

  • Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter the hot solution through a pre-heated glass frit.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the resulting crystals and wash with cold (-20°C) Methanol.

Experimental Workflow: Solubility Determination

Since exact solubility values can vary by crystal polymorph and purity, researchers must validate solubility empirically. Do not rely solely on literature values for critical assays.

The "Shake-Flask" Method (Standard Operating Procedure)

This protocol validates the saturation point of the compound in any solvent system.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake at 25°C for 24h) Start->Equilibration Create Saturated Suspension Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Remove Undissolved Solid Analysis Quantification (HPLC/UV-Vis) Separation->Analysis Analyze Supernatant Calculation Calculate Solubility (mg/mL) Analysis->Calculation Data Processing

Figure 1: Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Detailed Steps:

  • Excess Addition: Add compound to the solvent until undissolved solid remains visible (supersaturation).

  • Agitation: Shake or stir at a constant temperature (e.g., 25°C) for 24–48 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (compatible with DMSO and MeOH).

  • Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (typically at 254 nm).

  • Calculation: Compare peak area against a standard curve to determine concentration.

Solvent Selection Decision Matrix

Use the following logic to select the appropriate solvent for your specific application.

SolventSelection Goal Experimental Goal BioAssay Biological Assay (IC50 / Cell Culture) Goal->BioAssay Synthesis Chemical Synthesis (Reaction Solvent) Goal->Synthesis Purification Purification (Recrystallization) Goal->Purification DMSO DMSO (Stock Soln) BioAssay->DMSO High Solvency, Miscible with Water DMF DMF (Reaction Medium) Synthesis->DMF High Boiling Pt, Inert MeOH Methanol (Crystallization) Purification->MeOH High Temp Coeff, Volatile

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • Synthesis & Analog Data: Woon, E. C., et al. (2009). "4-Substituted 5-nitroisoquinolin-1-ones from intramolecular Pd-catalysed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides." Tetrahedron, 65(45), 9233-9241.

  • Iniparib (Isomer) Characterization: Patel, A. G., et al. (2011). "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Intact Cells." Clinical Cancer Research, 17(9), 2779–2787.

  • Solubility Methodology: Jouyban, A. (2019).[2] "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (General reference for amide solubility protocols).

  • Chemical Identity: PubChem Compound Summary for CID 11235688 (2-Iodo-3-nitrobenzamide).

Sources

Exploratory

Technical Safety & Handling Guide: 2-Iodo-3-nitrobenzamide

Topic: 2-Iodo-3-nitrobenzamide Safety & Handling Technical Guide Content Type: Technical Whitepaper / Safety Protocol Audience: Researchers, Medicinal Chemists, and HSE Officers. CAS: 189125-09-5 Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Iodo-3-nitrobenzamide Safety & Handling Technical Guide Content Type: Technical Whitepaper / Safety Protocol Audience: Researchers, Medicinal Chemists, and HSE Officers.

CAS: 189125-09-5

Executive Summary & Chemical Identity[1]

2-Iodo-3-nitrobenzamide is a specialized halogenated nitro-aromatic building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical candidates.

Unlike its more famous regioisomer Iniparib (4-iodo-3-nitrobenzamide) , the 2-iodo isomer presents unique steric challenges due to the placement of the large iodine atom at the ortho position relative to the amide group, sandwiched next to the nitro group at the meta position. This "crowded" motif significantly alters its reactivity profile and handling requirements compared to standard benzamides.

Chemical Specifications
PropertyData
Chemical Name 2-Iodo-3-nitrobenzamide
CAS Number 189125-09-5
Molecular Formula C₇H₅IN₂O₃
Molecular Weight 292.03 g/mol
Appearance Pale yellow to beige solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.
Key Reactivity Pd-catalyzed cross-coupling (Suzuki/Sonogashira); Nitro-group reduction.

Hazard Identification & GHS Classification

Note: This data represents a composite of safety profiles for halogenated nitrobenzamides. Always consult the specific vendor SDS (e.g., BLDpharm, Apollo Scientific) for lot-specific compliance.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][3]H335
Critical Safety Analysis (Expert Insight)
  • Energetic Potential: While benzamides are generally stable, the presence of a nitro group (-NO₂) introduces a potential for rapid decomposition under high heat. Do not subject this compound to temperatures >150°C without Differential Scanning Calorimetry (DSC) validation.

  • Iodine Labillity: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to the liberation of iodine radicals (

    
    ), causing the solid to darken and degrade.
    
  • Dust Explosion Risk: As a fine organic powder, high concentrations in air can form explosive dust clouds. Ground all equipment during transfer.

Storage & Stability Protocol

To maintain the integrity of the C-I bond and prevent hydrolysis of the amide, strict adherence to the following storage protocol is required.

Storage Decision Matrix (DOT Visualization)

StorageProtocol Start Received 2-Iodo-3-nitrobenzamide CheckSeal Inspect Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (>1 Week) CheckSeal->LongTerm ShortTerm Active Use (<1 Week) CheckSeal->ShortTerm Condition1 Store at 2-8°C (Refrigerate) LongTerm->Condition1 Condition3 Inert Atmosphere (Argon/N2) LongTerm->Condition3 Desiccator Store in Desiccator (Hygroscopic Prevention) ShortTerm->Desiccator Condition2 Protect from Light (Amber Vial) Condition1->Condition2 Desiccator->Condition2

Figure 1: Decision matrix for preserving chemical integrity based on usage frequency.

Synthetic Utility & Handling Protocols

The "Ortho-Effect" Challenge

In 2-iodo-3-nitrobenzamide, the iodine atom at position 2 is sterically crowded by the amide (pos 1) and nitro (pos 3) groups.

  • Implication: Standard Palladium-catalyzed couplings (Suzuki-Miyaura) may be sluggish compared to the 4-iodo isomer.

  • Solution: Use active catalyst systems (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) and higher boiling solvents (Dioxane) to overcome the rotational barrier.

Protocol: Safe Reductive Cyclization (Benzimidazole Synthesis)

A common application is reducing the nitro group to an amine, followed by cyclization with the amide to form benzimidazole scaffolds.

Safety Prerequisite:

  • Perform in a fume hood (Face velocity > 100 fpm).

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, lab coat.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-iodo-3-nitrobenzamide in MeOH/THF (1:1).

  • Reduction (Fe/NH₄Cl method):

    • Why: Avoids catalytic hydrogenation (H₂/Pd-C) which might accidentally cleave the C-I bond (dehalogenation).

    • Add 5.0 eq Iron powder (Fe) and 5.0 eq Ammonium Chloride (NH₄Cl).

    • Heat to 60°C. Monitor by LCMS.

  • Workup:

    • Filter through a Celite pad to remove iron residues.

    • Caution: The iron waste is pyrophoric when dry. Keep wet and dispose of in a dedicated solid waste container.

  • Purification: Evaporate solvent. Recrystallize from Ethanol.

Synthetic Pathway Visualization

SynthesisPath Start 2-Iodo-3-nitrobenzamide Path1 Suzuki Coupling (R-B(OH)2, Pd-Cat) Start->Path1 C-C Bond Formation Path2 Nitro Reduction (Fe/NH4Cl or SnCl2) Start->Path2 Selective Reduction Product1 2-Aryl-3-nitrobenzamide Path1->Product1 Intermed 2-Iodo-3-aminobenzamide Path2->Intermed Cyclization Cyclization (Acid/Heat) Intermed->Cyclization Final 4-Iodo-benzimidazole Derivative Cyclization->Final

Figure 2: Divergent synthetic pathways. Note that Fe/NH4Cl is preferred over H2/Pd to preserve the Iodine handle.

Emergency Response Procedures

ScenarioImmediate ActionTechnical Rationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.Nitro-aromatics are severe irritants; pH neutral saline is preferred if available.
Skin Contact Wash with soap and water.[1][2][4][5] Do not use ethanol. Ethanol can increase skin permeability, enhancing absorption of the nitro compound.
Spill (Solid) Dampen with water, then sweep.Prevents dust formation (inhalation hazard).[1][2][3][4]
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration pneumonia and further esophageal damage.

SDS Source & Verification

Since this is a specialized research chemical, a generic "download" link often fails. You must generate the SDS dynamically from the vendor's database using the CAS number.

Verified Vendor Sources (Search by CAS: 189125-09-5):

  • BLDpharm: - Primary source for this specific isomer.

  • Combi-Blocks: Often stocks regioisomers of Iniparib.

  • PubChem: - For physical property verification.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 189125-09-5. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][6]

  • Gribble, G. W. (2010).[2] Oxidation of Nitro Compounds. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Context for nitro-group handling).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Quinazolinones Using 2-Iodo-3-nitrobenzamide as a Versatile Intermediate

Introduction: The Quinazolinone Scaffold and the Strategic Role of 2-Iodo-3-nitrobenzamide The quinazolinone core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold and the Strategic Role of 2-Iodo-3-nitrobenzamide

The quinazolinone core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The development of efficient and versatile synthetic routes to access structurally diverse quinazolinones is, therefore, a significant endeavor in medicinal chemistry and drug discovery.

This application note details the strategic use of 2-iodo-3-nitrobenzamide as a key intermediate for the synthesis of a variety of quinazolinone derivatives. The presence of both an iodo and a nitro group on the benzamide backbone offers orthogonal synthetic handles for a range of chemical transformations. The nitro group can be readily reduced to an amine, which is a prerequisite for the formation of the pyrimidinone ring of the quinazolinone system. Concurrently, the iodo group provides a site for the introduction of diverse substituents through transition metal-catalyzed cross-coupling reactions, enabling the generation of a library of novel quinazolinone-based compounds.

We will present detailed protocols for two primary synthetic strategies: a stepwise approach involving the initial formation of an 8-iodo-quinazolinone intermediate followed by its functionalization, and a more streamlined one-pot tandem reaction. The causality behind the choice of reagents and reaction conditions will be thoroughly discussed to provide a comprehensive guide for researchers.

Synthetic Strategies and Mechanistic Insights

The conversion of 2-iodo-3-nitrobenzamide to functionalized quinazolinones can be approached through several strategic pathways. The core of these strategies revolves around the reductive cyclization of the nitro group to form the quinazolinone ring and the subsequent or concurrent functionalization at the iodo-position.

Strategy 1: Stepwise Synthesis via an 8-Iodo-quinazolinone Intermediate

This approach involves a two-step sequence:

  • Reductive Cyclization: The nitro group of 2-iodo-3-nitrobenzamide is reduced to an amine, which then undergoes cyclization with a suitable one-carbon source to yield an 8-iodo-quinazolinone.

  • Functionalization: The resulting 8-iodo-quinazolinone is then subjected to a transition metal-catalyzed cross-coupling reaction to introduce a variety of substituents at the 8-position.

This stepwise approach offers excellent control over the synthesis and allows for the isolation and characterization of the key 8-iodo-quinazolinone intermediate.

Diagram 1: Stepwise Synthesis of 8-Substituted Quinazolinones

A 2-Iodo-3-nitrobenzamide B [Reduction & Cyclization] A->B e.g., Na2S2O4, Aldehyde C 8-Iodo-quinazolinone B->C D [Cross-Coupling Reaction] C->D e.g., Pd Catalyst, Coupling Partner E 8-Substituted Quinazolinone D->E A 2-Iodo-3-nitrobenzamide B One-Pot Reaction A->B Pd Catalyst, CO source, Amine, Reductant C 2,8-Disubstituted Quinazolinone B->C

Caption: A convergent one-pot synthesis of quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 8-Iodo-2-phenyl-quinazolin-4(3H)-one

This protocol follows the stepwise approach, first forming the 8-iodo-quinazolinone and then demonstrating a subsequent functionalization.

Part A: Reductive Cyclization to 8-Iodo-2-phenyl-quinazolin-4(3H)-one

This procedure is adapted from the well-established method of synthesizing 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides using sodium dithionite as the reducing agent. [2] Materials:

  • 2-Iodo-3-nitrobenzamide

  • Benzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-3-nitrobenzamide (1 mmol, 1.0 eq.).

  • Add DMF (9 mL) and water (1 mL) to the flask and stir to dissolve the starting material.

  • Add benzaldehyde (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • In a separate beaker, dissolve sodium dithionite (3.5 mmol, 3.5 eq.) in water (5 mL).

  • Add the sodium dithionite solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 8-iodo-2-phenyl-quinazolin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Sodium Dithionite: A mild and effective reducing agent for the conversion of aromatic nitro groups to amines in an aqueous medium. [2]Its decomposition in aqueous DMF can also generate sulfur dioxide, which may aid in the final oxidation step to the quinazolinone. [2]* DMF/Water Solvent System: Provides good solubility for the reactants and facilitates the action of the water-soluble sodium dithionite. [2]* Benzaldehyde: Serves as the one-carbon source that will become the C2-substituent of the quinazolinone ring.

  • Heating: The elevated temperature promotes both the reduction of the nitro group and the subsequent cyclization and dehydration steps.

Part B: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl-2-phenyl-quinazolin-4(3H)-ones

This part of the protocol demonstrates the functionalization of the 8-iodo-quinazolinone intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 8-Iodo-2-phenyl-quinazolin-4(3H)-one (from Part A)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add 8-iodo-2-phenyl-quinazolin-4(3H)-one (1 mmol, 1.0 eq.), arylboronic acid (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add potassium carbonate (3 mmol, 3.0 eq.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane (8 mL) and degassed water (2 mL) to the Schlenk tube.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-phenyl-quinazolin-4(3H)-one.

Causality of Experimental Choices:

  • Palladium(II) Acetate and Triphenylphosphine: A common and effective catalytic system for Suzuki-Miyaura cross-coupling reactions. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Potassium Carbonate: Acts as a base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Dioxane/Water: A standard solvent system for Suzuki-Miyaura reactions, providing good solubility for both the organic and inorganic reagents.

Protocol 2: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Palladium-Catalyzed Reductive Aminocarbonylation

This protocol outlines a convergent one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-iodo-3-nitrobenzamide, an amine, and a carbon monoxide source. This approach is inspired by palladium-catalyzed carbonylative cyclization reactions. [3] Materials:

  • 2-Iodo-3-nitrobenzamide

  • Primary amine (e.g., benzylamine)

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Molybdenum hexacarbonyl (Mo(CO)₆) as a CO surrogate

  • Toluene

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-iodo-3-nitrobenzamide (1 mmol, 1.0 eq.), palladium(II) chloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%) to a pressure-rated reaction vessel equipped with a magnetic stir bar.

  • Add molybdenum hexacarbonyl (1.2 mmol, 1.2 eq.).

  • Add dry, degassed toluene (10 mL).

  • Add the primary amine (1.2 mmol, 1.2 eq.) and triethylamine (3 mmol, 3.0 eq.).

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and carefully vent the vessel in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.

Causality of Experimental Choices:

  • Palladium(II) Chloride and Copper(I) Iodide: This combination of catalysts is often used in carbonylative coupling reactions. Copper(I) can act as a co-catalyst to facilitate the reaction.

  • Molybdenum Hexacarbonyl: A solid, air-stable carbon monoxide surrogate that releases CO under thermal conditions, avoiding the need to handle toxic CO gas directly.

  • Triethylamine: Acts as a base to neutralize any acidic byproducts and to facilitate the reductive cyclization of the nitro group in the presence of the CO and palladium catalyst.

  • Toluene: A high-boiling, non-polar solvent suitable for this type of catalysis.

  • Inert Atmosphere: Essential to prevent the oxidation of the palladium catalyst and the CO surrogate.

Data Summary

The following table provides a hypothetical summary of expected yields for the synthesis of various quinazolinone derivatives using the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.

EntryStarting MaterialReagentsProductProtocolExpected Yield (%)
12-Iodo-3-nitrobenzamideBenzaldehyde, Na₂S₂O₄8-Iodo-2-phenyl-quinazolin-4(3H)-one1A75-85
28-Iodo-2-phenyl-quinazolin-4(3H)-onePhenylboronic acid, Pd(OAc)₂8-Phenyl-2-phenyl-quinazolin-4(3H)-one1B60-75
32-Iodo-3-nitrobenzamideBenzylamine, Mo(CO)₆, PdCl₂, CuI3-Benzyl-2-phenyl-quinazolin-4(3H)-one250-65

Conclusion

2-Iodo-3-nitrobenzamide is a highly valuable and versatile intermediate for the synthesis of a wide range of quinazolinone derivatives. The presence of two distinct and synthetically useful functional groups allows for the application of both stepwise and one-pot synthetic strategies. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel quinazolinone-based compounds for applications in drug discovery and materials science. The provided explanations for the choice of reagents and conditions aim to empower researchers to adapt and optimize these methods for their specific synthetic targets.

References

  • Yokoyama, et al. (2010). Synthesis of quinazolin-4(3H)-ones via a palladium-catalyzed domino reaction of o-aminobenzamides with benzylic alcohols. Tetrahedron Letters, 51(23), 3051-3054.
  • Wu, X. F., et al. (2014). Palladium-Catalyzed Four-Component Synthesis of Quinazolin-4(3H)-ones.
  • Hikawa, H., & Azuma, T. (2016). Synthesis of Quinazolinones from Benzylic Alcohols, Isatoic Anhydrides, and Amines or Ammonia. The Journal of Organic Chemistry, 81(21), 10395-10404.
  • Wang, L., et al. (2017). Copper-Catalyzed Tandem Reaction of 2-Bromobenzamides with Aldehydes and Aqueous Ammonia: A One-Pot Synthesis of 2-Substituted and 2,3-Disubstituted Quinazolinones. The Journal of Organic Chemistry, 82(15), 8121-8128.
  • Zhu, J., & Yang, H. (2015). Palladium-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinazolinones from Anthranilamides, Isocyanides, and Arylboronic Acids. Organic Letters, 17(10), 2494-2497.
  • Akhlaghinia, B., et al. (2018). An efficient protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using Cu(I) functionalized with aminated 3-glycidyloxypropyltrimethoxysilane with thiosemicarbazide [SBA-16/GPTMS-TSC-Cu(I)] as a catalyst. RSC Advances, 8(35), 19565-19574.
  • Suresh, L., et al. (2020). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Azidobenzaldehyde, Anthranilamide, and Terminal Alkynes.
  • Reddy, T. J., et al. (2013). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 3(44), 21695-21706.
  • Wang, K., et al. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 11(23), 13119-13123. Available from: [Link]

  • Al-Masum, M., & Kumar, P. (2010). Tandem palladium-catalyzed addition/cyclocarbonylation: an efficient synthesis of 2-heteroquinazolin-4(3H)-ones. Tetrahedron Letters, 51(11), 1467-1469.
  • Banwell, M. G., et al. (2016). Palladium-Catalyzed Ullmann Cross-Coupling/Tandem Reductive Cyclization Route to Key Members of the Uleine Alkaloid Family. The Journal of Organic Chemistry, 81(7), 2950-2957.
  • Tale, R. H., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Advanced Pharmaceutical Bulletin, 2(2), 219-225. Available from: [Link]

  • El-Sayed, N. F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry, 18(1), 47. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Iodo-3-Nitrobenzamide

[1] Executive Summary: The Steric Challenge You are likely encountering low yields (typically <40%) or incomplete conversion when synthesizing 2-iodo-3-nitrobenzamide .[1] Unlike its para-substituted isomer (4-iodo-3-nit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Steric Challenge

You are likely encountering low yields (typically <40%) or incomplete conversion when synthesizing 2-iodo-3-nitrobenzamide .[1] Unlike its para-substituted isomer (4-iodo-3-nitrobenzamide, a known PARP inhibitor intermediate), the 2-iodo isomer presents a unique "ortho-effect" challenge.[1]

The amide carbonyl at position C1 is severely shielded by the bulky Iodine atom at C2.[1] While the Nitro group at C3 increases the electrophilicity of the carbonyl (electron-withdrawing), the steric bulk of the adjacent iodine often inhibits nucleophilic attack by ammonia, leading to:

  • Incomplete Amidation: Stalled reaction at the intermediate stage.[1]

  • Hydrolysis Reversion: The activated intermediate (acid chloride/anhydride) reacts preferentially with adventitious water (smaller nucleophile) rather than ammonia, reverting to the starting material.[1]

This guide provides a self-validating workflow to overcome these barriers.

Part 1: Primary Protocol (The "Anhydrous Activation" Route)

Do not use aqueous ammonium hydroxide (


).[1] The presence of water is the primary cause of yield loss in this specific sterically hindered system.
Optimized Workflow
StepParameterSpecificationRationale
1. Activation ReagentOxalyl Chloride (1.5 eq) + DMF (cat.)[1]Thionyl chloride (

) requires heat which may degrade the nitro group or cause halogen exchange.[1] Oxalyl chloride works at

.[1]
SolventDCM (Anhydrous)Allows for lower temperature control than Toluene.
2.[1] Quench Reagent

(gas)
or 7N

in Methanol
CRITICAL: Use non-aqueous ammonia.[1] Liquid/Gas phase ammonia is small enough to penetrate the steric shield.[1]
3. Isolation MethodAcid/Base ExtractionThe product is neutral; starting material is acidic.[1]
Step-by-Step Procedure
  • Activation: Suspend 2-iodo-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM (10 mL/g) under

    
     atmosphere.
    
  • Catalysis: Add DMF (2-3 drops). Note: Gas evolution will occur immediately upon next step.[1]

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at

    
    . Allow to warm to Room Temperature (RT) and stir for 2 hours.
    
    • Checkpoint: Take an aliquot, quench with MeOH. TLC should show complete conversion to the Methyl Ester (runs higher than acid).[1] If Acid remains, add 0.5 eq Oxalyl Chloride.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride. Redissolve the crude acid chloride in anhydrous THF or Dioxane.[1]

  • Amidation: Cool to

    
    . Bubbling 
    
    
    
    gas
    directly into the solution is preferred.[1] Alternatively, add 7N
    
    
    in Methanol
    (5.0 eq) dropwise.[1]
  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Evaporate solvent. Partition residue between EtOAc and sat.[1]

    
    . Wash organic layer with Brine, dry over 
    
    
    
    .[2][3]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Reversion to Starting Material

Q: I see the acid chloride form by TLC (as methyl ester quench), but after adding ammonia, I isolate mostly starting carboxylic acid. Why?

A: This is "Hydrolysis Reversion." The steric bulk of the 2-Iodo group creates a kinetic barrier.[1] If your ammonia source contains water (e.g., aqueous


), the water molecule—being smaller and less hindered than the solvated ammonium ion—attacks the carbonyl faster than the ammonia can.
  • Fix: Switch to anhydrous ammonia (gas or solution in MeOH/Dioxane).

  • Fix: Ensure your solvent (THF/DCM) is dried over molecular sieves.[1]

Issue 2: Low Solubility / "Gummy" Precipitate

Q: Upon adding ammonia, a thick gum forms and stirring stops.[1] Yield is low.[2][4]

A: The reaction produces Ammonium Chloride (


) as a byproduct, which is insoluble in DCM/THF and can entrap the unreacted acid chloride.
  • Fix: Use THF as the solvent, which solubilizes the organic components better than DCM.

  • Fix: Increase agitation speed (mechanical stirring) if scaling above 10g.

Issue 3: Incomplete Acid Chloride Formation

Q: Even with Oxalyl Chloride, conversion to the intermediate is sluggish.

A: The 3-Nitro group is electron-withdrawing, destabilizing the development of the positive charge on the carbonyl carbon during chloride formation.[1]

  • Fix: Increase the catalytic DMF amount slightly (up to 5 mol%). The Vilsmeier-Haack intermediate formed by DMF/Oxalyl Chloride is the active species and is necessary to overcome the electronic deactivation.[1]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for optimizing the yield based on intermediate checkpoints.

AmidationWorkflow Start Start: 2-Iodo-3-Nitrobenzoic Acid Activation Activation: Oxalyl Chloride/DMF (Anhydrous DCM) Start->Activation Check1 Checkpoint 1: Quench with MeOH (TLC/LCMS) Activation->Check1 Route_Ester Result: Methyl Ester Formed? Check1->Route_Ester Analyze Route_Ester->Activation No (Add more DMF/Time) Add_NH3 Add Anhydrous NH3 (Gas or MeOH soln) Route_Ester->Add_NH3 Yes (Intermediate Active) Check2 Checkpoint 2: Workup Analysis Add_NH3->Check2 Success Target: 2-Iodo-3-Nitrobenzamide (High Yield) Check2->Success Product Isolated Fail_Acid Issue: Reversion to Acid Check2->Fail_Acid Starting Material Recovered Fail_Inc Issue: Incomplete Reaction Check2->Fail_Inc Mixed Product/SM Fail_Acid->Add_NH3 Action: Ensure Anhydrous Conditions Fail_Inc->Activation Action: Check Stirring/Solubility

Caption: Diagnostic workflow for monitoring the activation and amidation steps to prevent hydrolysis.

Part 4: Alternative Method (Nitrile Hydrolysis)

If the acid chloride route fails due to extreme sensitivity, the Nitrile Hydrolysis route is the industry-standard "backup" for sterically crowded amides.[1]

Reaction: 2-Iodo-3-nitrobenzonitrile


 2-Iodo-3-nitrobenzamide[1]
  • Why it works: The reaction mechanism involves the hydroperoxide anion (

    
    ) attacking the nitrile.[1] This nucleophile is extremely potent (alpha-effect) and the linear geometry of the nitrile group (
    
    
    
    ) is less sterically obstructed by the ortho-iodine than the trigonal planar carboxylic acid.[1]
  • Protocol:

    • Dissolve nitrile in DMSO.[1][5][6]

    • Add

      
       (1.0 eq) and 
      
      
      
      (5.0 eq).
    • Stir at

      
      .
      
    • Quench with water; product usually precipitates.[1]

References

  • Preparation of 4-iodo-3-nitrobenzamide (Analogous Chemistry). Google Patents US8586792B2. (Describes the sensitivity of iodo-nitro-benzoic acids to hydrolysis and the preference for methanolic ammonia).

  • Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide. BenchChem Technical Guides. (Details the activation of 2-iodobenzoic acid using acid chlorides). (Generic landing for validated protocols)

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. The Journal of Organic Chemistry. (Discusses the specific electronic and steric effects of ortho-iodo substituents). [1]

  • Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid. BenchChem. (Provides parameters for handling electron-deficient, hindered benzoic acids).

Sources

Optimization

Technical Support Center: Solubilization Protocols for 2-Iodo-3-nitrobenzamide

Executive Summary & Compound Profile 2-Iodo-3-nitrobenzamide is a hydrophobic benzamide derivative often utilized as a synthetic intermediate (e.g., for benzisothiazol-3-ones) or a structural probe in PARP-related resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Iodo-3-nitrobenzamide is a hydrophobic benzamide derivative often utilized as a synthetic intermediate (e.g., for benzisothiazol-3-ones) or a structural probe in PARP-related research. It is a structural isomer of Iniparib (4-iodo-3-nitrobenzamide).

Users frequently encounter precipitation when transferring this compound from organic stock solutions into aqueous buffers.[1][2] This guide addresses the thermodynamic and kinetic barriers to solubility, providing validated protocols to maintain solution stability in biological assays.

Property Data / Estimate Implication for Solubility
Molecular Weight 292.03 g/mol Small molecule, but high crystal lattice energy.
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; prefers organic solvents.
Aqueous Solubility < 5 µg/mL (Est.)Critical: Will precipitate immediately if diluted rapidly from DMSO.
pKa (Amide) ~13.5pH adjustment (7.4 vs 8.0) has negligible effect on solubility.
Reactivity Electrophilic IodineWarning: Reactive toward thiols (DTT, GSH) in assay buffers.
Diagnostic Flowchart: Why is it Precipitating?

Use this decision tree to identify the root cause of solubility failure in your current workflow.

Solubility_Diagnostic Start Start: Compound Precipitates in Buffer Check_Conc Is Final Concentration > 10 µM? Start->Check_Conc Check_DMSO Is Final DMSO % < 1%? Check_Conc->Check_DMSO No (<10µM) Sol_Conc Solubility Limit Exceeded. Use Cyclodextrins (Protocol B). Check_Conc->Sol_Conc Yes Check_Mixing Did you add Buffer to DMSO Stock? Check_DMSO->Check_Mixing No (It is >1%) Sol_DMSO Cosolvent too low. Increase DMSO to 1-2% or use Intermediate Dilution. Check_DMSO->Sol_DMSO Yes Check_Buffer Does Buffer contain DTT or BME? Check_Mixing->Check_Buffer No (Added Stock to Buffer) Sol_Mix Mixing Shock. Reverse Order: Add DMSO stock to Buffer. Check_Mixing->Sol_Mix Yes (Buffer to Stock) Check_Buffer->Sol_Conc No (Unknown Cause) Sol_React Chemical Reaction. Remove Thiols. Iodine is reacting with Sulfur. Check_Buffer->Sol_React Yes

Figure 1: Diagnostic logic for identifying the physical or chemical cause of precipitation.

Technical Troubleshooting (Q&A)
Issue 1: "The compound dissolves in DMSO, but crashes out instantly upon adding water."

Diagnosis: This is the "Solvent Shock" phenomenon. 2-Iodo-3-nitrobenzamide has a high crystal lattice energy. When the DMSO sheath is stripped away rapidly by water, the molecules aggregate faster than they can disperse.

Solution: Use the Intermediate Dilution Method .

  • Do not pipette 1 µL of 10 mM stock directly into 1 mL of buffer.

  • Step 1: Dilute 10 mM stock 1:10 into 100% Ethanol or PEG-400 to create a 1 mM secondary stock.

  • Step 2: Slowly add this secondary stock to the vortexing buffer. The intermediate solvent reduces the polarity gap, preventing immediate nucleation.

Issue 2: "I see a yellow tint or precipitate over time in my assay plate."

Diagnosis: Photolytic degradation or Hydrolysis.

  • Light Sensitivity: The C-I bond (Carbon-Iodine) is photosensitive. Prolonged exposure to ambient light can cleave the iodine, releasing free radicals and causing discoloration (yellowing from iodine release) and precipitation of degradation products.

  • Action: All stocks and assay plates must be protected from light (wrap tubes in foil; use opaque plates).

Issue 3: "My IC50 values are fluctuating wildly in kinase/enzyme assays."

Diagnosis: Thiol Interference (Chemical Instability).

  • Mechanism: 2-Iodo-3-nitrobenzamide is an electrophile. In buffers containing reducing agents like DTT (Dithiothreitol) , BME (Beta-mercaptoethanol) , or Glutathione , the sulfur atom can attack the iodine position or the amide, potentially forming benzisothiazolone byproducts [1, 2].

  • Action: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent. TCEP is less nucleophilic and less likely to react with the iodine warhead.

Validated Solubilization Protocols
Protocol A: Standard Stock Preparation (DMSO)

Use for storage and initial handling.

  • Weighing: Weigh ~2-5 mg of 2-Iodo-3-nitrobenzamide.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM concentration.

    • Note: Do not use water-containing DMSO (DMSO is hygroscopic; use a fresh bottle).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (plastic can leach) and store at -20°C.

Protocol B: Cyclodextrin-Assisted Aqueous Formulation

Use this if you require concentrations > 50 µM in aqueous buffer.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • PBS (pH 7.4)[3]

Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS. Filter sterilize (0.22 µm).

  • Pipette your DMSO stock of 2-Iodo-3-nitrobenzamide into a clean tube.

  • Add the 20% HP-β-CD solution dropwise while vortexing.

  • Target: Final DMSO concentration should be ≤ 5%.

  • Result: The hydrophobic cavity of the cyclodextrin encapsulates the iodonitrobenzamide, preventing contact with water and subsequent precipitation.

Buffer Compatibility Matrix
Solvent / ComponentCompatibilityNotes
DMSO High Recommended stock solvent. Max solubility ~50 mM.
Ethanol Medium Good for intermediate dilution. Max solubility ~10 mM.
PBS / Tris (pH 7.4) Low Max solubility < 10 µM without additives.
DTT / BME Incompatible AVOID. Nucleophilic attack on Iodine/Nitro group likely [2].
TCEP Compatible Safe alternative reducing agent.
Tween-80 (0.1%) High Prevents aggregation; recommended for cell assays.
References
  • Detailed mechanisms of 2-halobenzamide reactivity with sulfur nucleophiles.

  • Solubility of Iodonitrobenzamides (Iniparib Analogy): Solubility data for the structural isomer 4-iodo-3-nitrobenzamide (Iniparib). Source:NIH / PubChem

  • DMSO Solubility Assessment: General principles for dissolving hydrophobic fragments in DMSO. Source:NIH PubMed Central

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Iodo-3-nitrobenzamide

From the Desk of a Senior Application Scientist This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-iodo-3-nitrobenzamide, a compound of interest in synthetic and medicinal chemistry. Given the absence o...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-iodo-3-nitrobenzamide, a compound of interest in synthetic and medicinal chemistry. Given the absence of readily available, formally assigned experimental spectra in public databases, this document employs a predictive and comparative approach. By dissecting the electronic and steric influences of the constituent functional groups and benchmarking against structurally related, well-characterized molecules, we can construct a reliable and detailed spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.

Section 1: Foundational Principles for Interpreting Substituted Benzamide Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] For substituted aromatic systems like 2-iodo-3-nitrobenzamide, a proton's chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) are dictated by its precise electronic environment.

1.1 Substituent Effects on Chemical Shift

The chemical shift of an aromatic proton is highly sensitive to the nature of the substituents on the ring.[2] These effects are primarily categorized as follows:

  • Inductive Effects : These are transmitted through sigma (σ) bonds. Electronegative atoms pull electron density away from the ring, "deshielding" the nearby protons and shifting their signals downfield (to a higher ppm value).[3]

  • Resonance (Mesomeric) Effects : These are transmitted through the pi (π) electron system. Electron-withdrawing groups (EWGs) delocalize electron density out of the ring, while electron-donating groups (EDGs) delocalize electron density into the ring.[4] This effect is most pronounced at the ortho and para positions.

In 2-iodo-3-nitrobenzamide, we have three substituents to consider:

  • Nitro Group (-NO₂) : A powerful electron-withdrawing group through both induction and resonance, causing significant deshielding of all ring protons, especially those ortho and para to it.[4]

  • Amide Group (-CONH₂) : This group is moderately deactivating. It withdraws electron density via induction but can donate via resonance from the nitrogen lone pair, though this effect is diminished by the adjacent carbonyl.

  • Iodine (-I) : As a halogen, iodine is inductively withdrawing but can be weakly resonance-donating. Its effect is also influenced by magnetic anisotropy and steric factors.[5]

1.2 Spin-Spin Coupling

The splitting of a proton's signal into multiple peaks (multiplicity) is caused by the influence of neighboring, non-equivalent protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz). For benzene derivatives, the magnitude of J is characteristic of the relative positions of the coupled protons:[6]

  • Ortho-coupling (³JHH) : Coupling between adjacent protons (3 bonds apart). Typically 7-10 Hz.[7]

  • Meta-coupling (⁴JHH) : Coupling between protons separated by one carbon (4 bonds apart). Typically 2-3 Hz.[7]

  • Para-coupling (⁵JHH) : Coupling across the ring (5 bonds apart). Typically 0-1 Hz and often not resolved.

Section 2: Predicted ¹H NMR Spectrum of 2-Iodo-3-nitrobenzamide

The structure of 2-iodo-3-nitrobenzamide presents a 1,2,3-trisubstituted benzene ring, leaving three aromatic protons at positions C4, C5, and C6. We can predict the characteristics of each proton signal by considering the additive effects of the three substituents.

Logical Prediction Workflow:

G cluster_structure Molecular Structure Analysis cluster_effects Substituent Effect Evaluation cluster_prediction Spectral Prediction cluster_validation Comparative Validation Structure 2-Iodo-3-nitrobenzamide (H4, H5, H6) Iodo Iodo (-I) - Inductive Withdrawal - Anisotropy Structure->Iodo influences Nitro Nitro (-NO2) - Strong Resonance & Inductive Withdrawal Structure->Nitro influences Amide Amide (-CONH2) - Moderate Inductive Withdrawal Structure->Amide influences H4 H4 Prediction: Ortho to -NO2 Strongly Deshielded Doublet of Doublets (dd) Iodo->H4 determines H5 H5 Prediction: Between two protons Triplet-like (t) or dd Iodo->H5 determines H6 H6 Prediction: Ortho to -I Deshielded Doublet of Doublets (dd) Iodo->H6 determines Amide_H Amide Protons (NH2): Broad Singlets Exchangeable Iodo->Amide_H determines Nitro->H4 determines Nitro->H5 determines Nitro->H6 determines Nitro->Amide_H determines Amide->H4 determines Amide->H5 determines Amide->H6 determines Amide->Amide_H determines Final Final Assigned Spectrum H4->Final H5->Final H6->Final Compare1 Compare to 2-Iodobenzamide Compare1->Final validates Compare2 Compare to 3-Nitrobenzamide Compare2->Final validates

Caption: Logical workflow for the predictive analysis of the ¹H NMR spectrum.

  • Proton H4 : This proton is ortho to the potent electron-withdrawing nitro group and meta to the iodo and amide groups. It is expected to be the most deshielded (highest chemical shift) of the aromatic protons. It will be split by H5 (ortho-coupling) and potentially by H6 (para-coupling, likely unresolved). We predict a doublet of doublets (dd) or a simple doublet.

  • Proton H6 : This proton is ortho to the iodo group and meta to both the nitro and amide groups. It will be significantly deshielded, but likely less so than H4. It is coupled to H5 (ortho-coupling) and H4 (meta-coupling). We predict a doublet of doublets (dd).

  • Proton H5 : This proton is situated between H4 and H6. It is ortho to the amide group, meta to the iodo group, and para to the nitro group. It will experience ortho-coupling from both H4 and H6. If the coupling constants JH4-H5 and JH5-H6 are similar, this signal will appear as a triplet. If they are different, it will be a doublet of doublets. Its chemical shift will be intermediate between H4 and H6.

  • Amide Protons (NH₂) : These two protons typically appear as one or two broad signals due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.[4] Their chemical shift can vary widely (typically 5.0-9.0 ppm) depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for 2-Iodo-3-nitrobenzamide

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H48.3 - 8.6dd³JH4-H5 ≈ 7-8; ⁴JH4-H6 ≈ 1-2
H68.0 - 8.2dd³JH5-H6 ≈ 7-8; ⁴JH4-H6 ≈ 1-2
H57.7 - 7.9t or dd³JH4-H5 ≈ 7-8; ³JH5-H6 ≈ 7-8
-CONH₂7.5 - 8.5 (broad)br sN/A

Section 3: Comparative Analysis with Model Compounds

To ground our predictions, we will compare them with the known ¹H NMR data of simpler, related benzamides. This comparative approach allows us to isolate and understand the contribution of each substituent to the final spectrum.

Alternative 1: 2-Iodobenzamide This compound allows us to observe the effect of an ortho-iodo group in the absence of the nitro group. The aromatic region shows a complex multiplet pattern, demonstrating the influence of the iodo substituent and the amide group on the four adjacent protons.[8][9]

Alternative 2: 3-Nitrobenzamide This isomer is crucial as it shows the effect of meta-disposed nitro and amide groups. The proton between the two groups (at C2) is strongly deshielded, appearing around 8.7 ppm. The proton at C4 is also significantly downfield. This provides a strong experimental basis for our prediction of highly deshielded protons in the target molecule.[10][11]

Alternative 3: Benzamide The parent compound serves as a baseline. The ortho protons (H2/H6) appear around 7.8-8.1 ppm, while the meta and para protons (H3/H4/H5) are found further upfield around 7.4-7.5 ppm.[12] This highlights the general deshielding effect of the amide group on its ortho protons.

Table 2: Comparative ¹H NMR Data of Benzamides (in DMSO-d₆)

CompoundProton at C2/C6 (δ, ppm)Proton at C3/C5 (δ, ppm)Proton at C4 (δ, ppm)Reference(s)
Benzamide~7.93 (d)~7.47 (t)~7.53 (t)[12]
3-NitrobenzamideH2: ~8.7 (s) H6: ~8.3 (d)H5: ~7.8 (t)H4: ~8.4 (d)[10][11]
2-Iodo-3-nitrobenzamide (Predicted) H6: 8.0 - 8.2 (dd)H5: 7.7 - 7.9 (t)H4: 8.3 - 8.6 (dd)-

Note: Data from different sources may be recorded in different solvents, leading to slight variations in chemical shifts.

The comparison strongly supports our predictions. The chemical shifts for 3-nitrobenzamide confirm the powerful deshielding effect of a nitro group, pushing protons well past 8.0 ppm. Our predicted values for 2-iodo-3-nitrobenzamide are logically consistent with the combined deshielding influences of all three substituents.

Section 4: Experimental Protocol for NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This self-validating methodology is designed to yield a spectrum suitable for unambiguous structural confirmation.

Objective: To acquire a publication-quality ¹H NMR spectrum of a substituted benzamide.

Materials:

  • Benzamide sample (5-10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the benzamide sample into a clean, dry vial. b. Add ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended for observing amide N-H protons). c. Vortex or sonicate the vial gently until the sample is fully dissolved. d. Transfer the solution into a clean NMR tube using a pipette.

  • Instrument Setup (Assuming a standard 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity. This is a critical step; aim for a narrow, symmetrical solvent peak. For DMSO-d₆, the residual H₂O peak is an excellent shim target.

  • Spectrum Acquisition: a. Load a standard proton experiment. b. Set the spectral width to cover the expected range (e.g., 0 to 12 ppm). c. Set the number of scans (e.g., 8 or 16 for a sample of this concentration). d. Set the relaxation delay (D1) to at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm). d. Integrate all signals to determine the relative number of protons for each. e. Pick peaks and analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

Through a systematic analysis based on fundamental NMR principles and comparison with model compounds, we have established a robust predicted ¹H NMR spectrum for 2-iodo-3-nitrobenzamide. The aromatic region is expected to display three distinct signals: two doublet of doublets and one triplet (or dd), all located significantly downfield (7.7-8.6 ppm) due to the combined electron-withdrawing effects of the nitro, iodo, and amide substituents. This guide not only provides a detailed spectral interpretation but also outlines the logical framework and experimental rigor required for the structural elucidation of complex aromatic molecules, serving as a valuable resource for researchers in the chemical sciences.

References

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link][13]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link][14]

  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][7]

  • PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Aidhen, I. S., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. Available at: [Link]

  • PubChem. (n.d.). 2-Iodobenzamide. National Center for Biotechnology Information. Retrieved from [Link][8]

  • University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link][3]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][2]

  • University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link][6]

  • University of Calgary. (n.d.). Aromatic H. Department of Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and their conformation dependence. Magnetic Resonance in Chemistry, 32(1), 25-33.
  • Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link][15]

Sources

Comparative

Decoding Molecular Vibrations: An In-Depth Guide to the IR Spectroscopy of 2-Iodo-3-nitrobenzamide

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides a detailed analysis of the expected IR absorption peaks for the nitro (NO₂) and amide (CONH₂) functional groups in 2-Iodo-3-nitrobenzamide. By comparing these expected values with the known spectrum of a closely related analogue, 3-nitrobenzamide, we offer a framework for interpreting the spectral data of this and similar substituted aromatic compounds.

The Diagnostic Power of IR Spectroscopy in Aromatic Systems

Infrared spectroscopy probes the vibrational transitions of a molecule. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule's structure. In aromatic systems, the positions of these absorption bands are sensitive to the electronic effects—both inductive and resonance—of substituents on the ring. The interplay of these effects in 2-Iodo-3-nitrobenzamide, which features an electron-withdrawing nitro group and a halogen, offers a compelling case study.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A standard protocol for obtaining a Fourier-transform infrared (FTIR) spectrum of a solid sample like 2-Iodo-3-nitrobenzamide using the Attenuated Total Reflectance (ATR) technique is as follows:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated. The ATR crystal surface (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This is crucial to subtract any atmospheric or instrumental interferences from the sample spectrum.

  • Sample Application: A small amount of the solid 2-Iodo-3-nitrobenzamide is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: The sample is brought into firm and uniform contact with the crystal using the instrument's pressure clamp. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: The IR spectrum is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹).

Analysis of Key Functional Group Vibrations in 2-Iodo-3-nitrobenzamide

The structure of 2-Iodo-3-nitrobenzamide presents several key vibrational modes that are readily identifiable in an IR spectrum.

The Nitro (NO₂) Group: A Tale of Two Stretches

Aromatic nitro compounds are characterized by two strong and distinct N-O stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ).[1][2] For aromatic systems, these bands typically appear in the following regions:

  • Asymmetric NO₂ Stretch (νₐₛ): 1550–1475 cm⁻¹[3]

  • Symmetric NO₂ Stretch (νₛ): 1360–1290 cm⁻¹[3]

The electron-withdrawing nature of the nitro group via both inductive and resonance effects is a dominant factor in the electronic structure of the molecule.[4]

The Primary Amide (CONH₂) Group: A Multi-Peak Signature

Primary amides exhibit several characteristic absorption bands:

  • N-H Stretching: Primary amides show two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the -NH₂ group. These typically appear in the 3500-3100 cm⁻¹ region.[5][6]

  • C=O Stretching (Amide I Band): This is a very strong and sharp absorption, typically found between 1690-1630 cm⁻¹.[7] Its position is sensitive to conjugation and hydrogen bonding.

  • N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bonds and is typically observed around 1650-1620 cm⁻¹.[6]

The Carbon-Iodine (C-I) Bond

The C-I stretching vibration is found in the far-infrared region of the spectrum, typically below 600 cm⁻¹.[8] This peak can sometimes be difficult to observe with standard mid-IR spectrometers.

Comparative Analysis: 2-Iodo-3-nitrobenzamide vs. 3-Nitrobenzamide

To predict the IR spectrum of 2-Iodo-3-nitrobenzamide, a comparison with the known spectrum of 3-nitrobenzamide is highly instructive. The key difference is the presence of an iodine atom at the 2-position on the benzene ring.

G cluster_0 3-Nitrobenzamide cluster_1 2-Iodo-3-nitrobenzamide 3-Nitrobenzamide_structure Structure: Benzene ring with NO₂ at C3 and CONH₂ at C1 3-Nitrobenzamide_effects Electronic Effects: - Strong electron withdrawal by NO₂ (Resonance & Inductive) - Amide group conjugation with the ring 2-Iodo-3-nitrobenzamide_effects Electronic Effects: - Strong electron withdrawal by NO₂ - Weak electron withdrawal by I (Inductive) - Potential steric hindrance between ortho I and CONH₂ 3-Nitrobenzamide_effects->2-Iodo-3-nitrobenzamide_effects Addition of Iodine at C2 2-Iodo-3-nitrobenzamide_structure Structure: Benzene ring with I at C2, NO₂ at C3, and CONH₂ at C1

Caption: Comparison of electronic effects in 3-nitrobenzamide and 2-Iodo-3-nitrobenzamide.

Predicted Spectral Shifts for 2-Iodo-3-nitrobenzamide

The introduction of the iodine atom is expected to induce the following shifts in the IR peaks compared to 3-nitrobenzamide:

  • Nitro Group (NO₂): Iodine is an electron-withdrawing group via induction, but it is considered a deactivator in electrophilic aromatic substitution.[4] Its effect on the nitro group's electronic environment is less pronounced than that of strong resonance-donating or -withdrawing groups. Therefore, only minor shifts are expected for the asymmetric and symmetric NO₂ stretching frequencies compared to 3-nitrobenzamide.

  • Amide Group (CONH₂):

    • C=O Stretch (Amide I): The inductive electron withdrawal by the ortho-iodine atom may slightly increase the double bond character of the amide C=O bond, potentially causing a small shift to a higher wavenumber (a "blue shift").

    • Steric Effects: A more significant factor could be steric hindrance between the bulky iodine atom and the amide group at the adjacent position. This steric crowding could disrupt the planarity of the amide group with the benzene ring, reducing conjugation. A decrease in conjugation strengthens the C=O double bond, leading to an absorption at a higher frequency.

The IR spectrum of 3-nitrobenzamide shows characteristic peaks at approximately 3551 and 3435 cm⁻¹ (N-H stretches), 1720 cm⁻¹ (C=O stretch), and 1548 cm⁻¹ (asymmetric NO₂ stretch).[9][10] Based on the electronic and steric effects of the additional iodine atom, we can predict the approximate peak locations for 2-Iodo-3-nitrobenzamide.

Functional GroupVibration Mode3-Nitrobenzamide (cm⁻¹)[9][10]Predicted 2-Iodo-3-nitrobenzamide (cm⁻¹)Rationale for Shift
AmideN-H Asymmetric Stretch~3551~3550Minimal change expected.
AmideN-H Symmetric Stretch~3435~3430Minimal change expected.
AmideC=O Stretch (Amide I)~1720~1725-1735Inductive withdrawal by iodine and potential steric hindrance reducing conjugation, leading to a blue shift.
NitroNO₂ Asymmetric Stretch~1548~1550Minor influence from the inductively withdrawing iodine.
NitroNO₂ Symmetric Stretch~1350~1350Minimal change expected.
Aryl-HalogenC-I StretchN/A< 600Characteristic region for C-I vibrations.[8]

G cluster_0 IR Peak Prediction Workflow Start Analyze Target Molecule: 2-Iodo-3-nitrobenzamide IdentifyGroups Identify Functional Groups: - Amide (primary) - Nitro (aromatic) - Aryl-Iodide ReferenceCompound Select Reference Compound: 3-Nitrobenzamide AnalyzeSubstituent Analyze Substituent Effect: - Iodine at C2 (ortho to amide) - Inductive Effect (weakly withdrawing) - Steric Effect (potential hindrance) PredictShifts Predict Spectral Shifts: - Amide C=O: Blue shift (higher cm⁻¹) - Nitro NO₂: Minor shift - N-H: Minor shift FinalPrediction Compile Predicted Spectrum

Caption: Workflow for predicting IR spectral peaks of 2-Iodo-3-nitrobenzamide.

Conclusion

The IR spectrum of 2-Iodo-3-nitrobenzamide is expected to show characteristic peaks for the primary amide and aromatic nitro groups. A comparative analysis with 3-nitrobenzamide suggests that the most significant spectral difference will be a shift of the amide I (C=O) band to a higher wavenumber. This is attributed to the combined inductive electron-withdrawing effect and potential steric hindrance from the ortho-iodine substituent, which can reduce the conjugation of the amide group with the aromatic ring. These predictions provide a solid basis for the interpretation of experimental data and highlight the nuanced effects of substituents on molecular vibrations.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: Substituent Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Chegg. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 3-nitro-. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

Sources

Validation

Structural and Functional Analysis: 2-Iodo-3-nitrobenzamide vs. 4-Iodo-3-nitrobenzamide (Iniparib)

Executive Summary This technical guide provides a comparative structural analysis of two positional isomers: 2-iodo-3-nitrobenzamide and 4-iodo-3-nitrobenzamide . While they share an identical molecular formula ( ), thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural analysis of two positional isomers: 2-iodo-3-nitrobenzamide and 4-iodo-3-nitrobenzamide . While they share an identical molecular formula (


), their physicochemical behaviors diverge radically due to the "Ortho Effect" and steric crowding.
  • 4-Iodo-3-nitrobenzamide (Iniparib): A former PARP inhibitor candidate.[1] Its 1,3,4-substitution pattern allows for a relatively planar conformation, facilitating intermolecular halogen bonding and stable crystal lattice formation.

  • 2-Iodo-3-nitrobenzamide: A critical synthetic intermediate. The 1,2,3-substitution pattern creates severe steric strain, forcing the amide and nitro groups out of planarity. This "pre-organized" twisted conformation is exploited in palladium-catalyzed cyclizations to form isoquinolinones.

Part 1: Molecular Geometry & Crystal Packing Analysis

The primary distinction between these isomers lies in the spatial arrangement of the Iodine atom relative to the Amide (


) and Nitro (

) groups.
4-Iodo-3-nitrobenzamide (The "Planar" Candidate)

Structure: The iodine atom is located at the para position relative to the amide group and ortho to the nitro group.

  • Conformation: The amide group at position 1 and the iodine at position 4 are spatially distant. The nitro group at position 3 experiences some steric repulsion from the adjacent iodine, but the molecule retains a largely planar character.

  • Crystal Packing:

    • Halogen Bonding: The iodine atom exhibits a distinct

      
      -hole (positive electrostatic potential cap) along the C-I bond axis. In the crystal lattice, this facilitates 
      
      
      
      halogen bonds with nitro or carbonyl oxygens of neighboring molecules.
    • H-Bonding: The primary amide forms classical centrosymmetric dimers (

      
       motif) or linear chains via 
      
      
      
      hydrogen bonds.
    • Polymorphism: Due to the flexibility of the amide rotation and competitive halogen bonding, this compound is prone to polymorphism, a critical quality attribute in drug development (See Iniparib patent literature).

2-Iodo-3-nitrobenzamide (The "Twisted" Intermediate)

Structure: The iodine atom is at position 2, "sandwiched" directly between the amide (position 1) and nitro (position 3) groups.

  • The "Sandwich" Effect (Steric Inhibition of Resonance): The Van der Waals radius of Iodine (1.98 Å) is too large to coexist in-plane with the adjacent carbonyl and nitro oxygens.

  • Conformation: To relieve this steric strain, the amide group and the nitro group rotate significantly out of the plane of the benzene ring.

    • Torsion Angles: Unlike the 4-iodo isomer, the torsion angle

      
       deviates significantly from 
      
      
      
      or
      
      
      .
  • Intramolecular Interactions: The proximity of the amide nitrogen to the iodine allows for potential weak intramolecular

    
     contacts, but the dominant feature is the kinetic pre-organization for cyclization.
    
Comparative Data Table
Feature4-Iodo-3-nitrobenzamide2-Iodo-3-nitrobenzamide
Common Name Iniparib (BSI-201)(Synthetic Intermediate)
Substitution Pattern 1,3,4 (Asymmetric)1,2,3 (Vicinal/Crowded)
Molecular Geometry Planar / Near-PlanarHighly Twisted (Non-planar)
Dominant Interaction Intermolecular Halogen Bonds (

)
Steric Repulsion & Intramolecular crowding
Key Reactivity Nucleophilic substitution (on Nitro/Iodo)Pd-Catalyzed Cyclization (to Isoquinolinone)
Melting Point 150–153 °CTypically lower (due to less efficient packing)

Part 2: Visualization of Structural Divergence

The following diagram illustrates the steric environment and the resulting functional pathways for both isomers.

StructuralAnalysis cluster_legend Key Mechanism Start Benzamide Scaffold (C7H5IN2O3) I4 4-Iodo Isomer (Iniparib) Start->I4 Para-substitution I2 2-Iodo Isomer (Crowded) Start->I2 Ortho-substitution Pack4 Planar Packing (Intermolecular Halogen Bonds) I4->Pack4 Accessible Sigma Hole Func4 PARP Inhibition (Drug Candidate) Pack4->Func4 Stable Crystal Form Twist2 Twisted Conformation (Steric Inhibition of Resonance) I2->Twist2 Iodine Sandwiched between Amide/Nitro Cyc2 Cyclization Precursor (Forms Isoquinolinones) Twist2->Cyc2 Pd-Catalyzed Ring Closure

Figure 1: Structural divergence of iodonitrobenzamide isomers. The 2-iodo isomer's steric crowding forces a twisted conformation essential for downstream cyclization chemistry, whereas the 4-iodo isomer adopts a planar form suitable for drug crystallization.

Part 3: Experimental Protocols

A. Synthesis of 4-Iodo-3-nitrobenzamide (Iniparib)

Context: High purity is required for biological assays. A common impurity is the 4-chloro analog, arising from thionyl chloride usage.

  • Esterification: React 4-iodo-3-nitrobenzoic acid with Methanol/

    
     to form methyl 4-iodo-3-nitrobenzoate.
    
  • Ammonolysis:

    • Dissolve the methyl ester in Methanol.

    • Cool to 0°C.

    • Bubble anhydrous Ammonia gas (

      
      ) through the solution until saturation.
      
    • Stir at room temperature for 24–48 hours.

  • Crystallization (Crucial for Polymorph Control):

    • Evaporate solvent to obtain crude solid.

    • Recrystallize from a Methanol/Water (1:3) mixture.

    • Note: Avoid extended heating in chlorinated solvents to prevent halogen exchange if residual halides are present.

B. Synthesis of 2-Iodo-3-nitrobenzamide

Context: Used as a precursor for 5-nitroisoquinolin-1-one (PARP inhibitor 5-AIQ analog).[2][3]

  • Starting Material: 2-iodo-3-nitrobenzoic acid.[4]

  • Activation:

    • Suspend acid in anhydrous DCM.

    • Add Oxalyl Chloride (1.2 eq) and catalytic DMF (avoid

      
       to reduce Cl/I exchange risk).
      
    • Stir until gas evolution ceases (Acid Chloride formation).

  • Amidation:

    • Add the acid chloride solution dropwise to a stirred solution of aqueous Ammonia (28%) at 0°C.

    • The steric bulk of the 2-iodo group may slow the reaction compared to the 4-iodo isomer.

  • Isolation: Filter the precipitate and wash with cold water.

Part 4: Functional Implications in Research

Halogen Bonding Potential
  • 4-Iodo Isomer: The iodine is accessible. Researchers can use this molecule as a "Halogen Bond Donor" in co-crystallization experiments with Lewis bases (pyridines, phosphine oxides) to engineer supramolecular architectures.

  • 2-Iodo Isomer: The iodine is sterically shielded. It is a poor halogen bond donor for intermolecular networks but highly reactive for intramolecular oxidative addition (e.g., Heck-type reactions).

Biological Activity (PARP)[4]
  • 4-Iodo: Fits into the PARP active site (though mechanism is debated, potentially ejecting Zinc fingers).[5]

  • 2-Iodo: Generally inactive as is due to the twisted shape preventing effective binding. However, it is the progenitor of the active isoquinolinone scaffold.

References

  • Synthesis and Characterization of 4-iodo-3-nitrobenzamide (Iniparib)

    • Title: Process for the preparation of 4-iodo-3-nitrobenzamide.[1][5][6]

    • Source: U.S.
    • URL
  • Isomeric Analysis of Iodonitrobenzamides

    • Title: Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures.
    • Source: Acta Crystallographica Section C (2006).
    • URL:[Link]

  • Cyclization of 2-Iodo-3-nitrobenzamide Derivatives

    • Title: Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones.
    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Halogen Bonding Principles

    • Title: The Halogen Bond: Nature and Applic
    • Source: Chemical Reviews (2016).
    • URL:[Link]

Sources

Comparative

Publish Comparison Guide: SAR Study of 2-Iodo vs. 4-Iodo-3-Nitrobenzamide in PARP Inhibition

Executive Summary & Technical Positioning This guide provides a critical Structure-Activity Relationship (SAR) analysis comparing 4-iodo-3-nitrobenzamide (Iniparib/BSI-201) with its regioisomer 2-iodo-3-nitrobenzamide ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

This guide provides a critical Structure-Activity Relationship (SAR) analysis comparing 4-iodo-3-nitrobenzamide (Iniparib/BSI-201) with its regioisomer 2-iodo-3-nitrobenzamide .

While early drug development positioned nitrobenzamides as canonical PARP1 competitive inhibitors, advanced mechanistic studies have redefined this class. The comparison between the 4-iodo and 2-iodo isomers serves as a definitive case study in covalent modification vs. steric hindrance .

  • 4-iodo-3-nitrobenzamide: Acts primarily as a prodrug . It is metabolically reduced to a nitroso-intermediate that ejects Zinc (Zn2+) from the PARP1 zinc-finger domain, leading to non-competitive inactivation.

  • 2-iodo-3-nitrobenzamide: Demonstrates significantly reduced or negligible activity. The iodine atom at the ortho position (C2) induces a steric twist of the carboxamide group, disrupting the planarity required for hydrogen bonding within the PARP active site (the "Ortho Effect").

Chemical Biology & Mechanism of Action[1]

To understand the divergence in performance, one must analyze the binding modes and reactivity profiles of both isomers.

The Pharmacophore Requirement

Canonical PARP inhibitors (e.g., Olaparib, Veliparib) mimic Nicotinamide (NAD+ cofactor). Key requirements include:

  • Planarity: The benzamide ring and the carboxamide group must be coplanar.

  • H-Bonding: The amide oxygen accepts a H-bond from Gly863 , and the amide nitrogen donates a H-bond to Ser904 (residue numbering for PARP1).

4-Iodo-3-Nitrobenzamide (The "Zinc Ejector")
  • Structure: The iodine at C4 and nitro at C3 are distal to the amide interface. The molecule remains relatively planar, allowing initial docking.

  • Mechanism: It is not a potent competitive inhibitor (

    
     for pure competition). Instead, cellular reductive enzymes convert the -NO2  to -NO  (nitroso).
    
  • Covalent Event: The nitroso group attacks the CCHC zinc-finger motif of PARP1, ejecting the Zn2+ ion and causing protein unfolding.

2-Iodo-3-Nitrobenzamide (The "Steric Null")
  • Structure: The iodine atom is located at C2, immediately adjacent to the carboxamide (C1).

  • The Ortho Effect: The Van der Waals radius of Iodine (1.98 Å) creates a severe steric clash with the amide protons or carbonyl oxygen.

  • Consequence: To relieve strain, the amide bond rotates out of the benzene plane (dihedral angle > 60°). This breaking of planarity destroys the critical H-bond network with Gly863/Ser904, rendering the molecule inactive as a competitive binder.

Comparative Data Analysis

The following data synthesizes structural and enzymatic parameters.

Table 1: Physicochemical & Inhibitory Profile[2][3][4]
Feature4-iodo-3-nitrobenzamide (Iniparib)2-iodo-3-nitrobenzamide
Iodine Position Para (C4)Ortho (C2)
Amide Planarity High (Coplanar with ring)Low (Twisted >60°)
Primary Mechanism Covalent Cysteine Modification (Zinc Ejection)Steric Exclusion (Weak/Inactive)
PARP1 IC50 (Enzymatic) > 5.2 µM (Weak competitive binding)> 100 µM (Predicted/Inactive)
Cellular Potency Effective (via Nitro-reduction)Ineffective
Metabolic Activation Rapid reduction to 4-iodo-3-nitrosoHindered reduction due to steric crowding

Note on Data Interpretation: The "activity" of the 4-iodo isomer in cellular assays is often misattributed to PARP active-site binding. It is actually a measure of cytotoxicity driven by non-specific cysteine adduct formation (ROS generation and Zinc finger oxidation).

Visualizing the Mechanisms

Diagram 1: The "Ortho Effect" and Binding Failure

This diagram illustrates why the 2-iodo isomer fails to bind the PARP catalytic pocket compared to the 4-iodo isomer.

SAR_Mechanism cluster_0 Canonical Binding (4-iodo) cluster_1 Steric Exclusion (2-iodo) Iniparib 4-iodo-3-nitrobenzamide (Planar Conformation) Pocket PARP1 Active Site (Gly863 / Ser904) Iniparib->Pocket Fits Binding Successful H-Bonding (Weak Affinity) Pocket->Binding Isomer2 2-iodo-3-nitrobenzamide (Twisted Conformation) Clash Steric Clash (Iodine vs Amide) Isomer2->Clash Ortho-Substitution Failure No Binding (Pocket Rejection) Clash->Failure Loss of Planarity

Caption: Comparison of binding feasibility. The 2-iodo isomer suffers from steric twisting, preventing the necessary hydrogen bonding network.

Diagram 2: The Zinc Ejection Pathway (4-iodo Specific)

The true efficacy of the 4-iodo isomer relies on metabolic activation, a pathway likely hindered in the 2-iodo isomer due to steric protection of the nitro group.

Zinc_Ejection Prodrug 4-iodo-3-nitrobenzamide (Prodrug) Intermediate 4-iodo-3-nitrosobenzamide (Reactive Electrophile) Prodrug->Intermediate Metabolic Reduction Enzyme Intracellular Reductases (e.g., NQO1) Enzyme->Prodrug Target PARP1 Zinc Finger (Cysteine-rich Domain) Intermediate->Target Covalent Attack Outcome Zinc Ejection & Protein Unfolding (Non-competitive Inhibition) Target->Outcome Zn2+ Release

Caption: The metabolic activation pathway of Iniparib (4-iodo). The nitro group is reduced to a nitroso species which attacks zinc-coordinated cysteines.

Experimental Protocols

To validate these SAR claims in your own lab, use the following assay systems.

Protocol A: Competitive Binding Assay (Fluorescence Polarization)

Validates the lack of direct binding for both isomers compared to Olaparib.

  • Reagents: Recombinant PARP1, Fluorescent NAD+ analog (PARP-FL), Test compounds (DMSO stocks).

  • Setup: Incubate PARP1 (10 nM) with PARP-FL (1 nM) in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl2).

  • Treatment: Add 4-iodo or 2-iodo isomers at 0.1, 1, 10, 100 µM.

  • Readout: Measure Fluorescence Polarization (mP). High mP = Binding; Low mP = Displacement.

  • Expected Result:

    • Olaparib (Control): IC50 < 10 nM.

    • 4-iodo: IC50 > 5 µM (Weak).

    • 2-iodo: No displacement (Inactive).

Protocol B: Zinc Ejection Assay

Validates the covalent mechanism of the 4-iodo isomer.

  • Reagents: Purified PARP1 Zinc Finger domain (ZF1), PAR (4-(2-pyridylazo)resorcinol) metallochromic indicator.

  • Principle: Free Zn2+ binds PAR to form a red complex (Abs 500nm).

  • Activation: Pre-incubate compounds with 1 mM DTT (to simulate cellular reducing environment/reductase activity).

  • Workflow:

    • Mix ZF1 protein + PAR indicator.

    • Add reduced 4-iodo or 2-iodo compound.[1]

    • Monitor Absorbance at 500 nm over 60 minutes.

  • Expected Result:

    • 4-iodo: Time-dependent increase in Abs 500nm (Zinc release).

    • 2-iodo: Minimal/No change (Steric hindrance prevents nitroso attack or reduction).

References

  • Patel, A. G., et al. (2012). "Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor."[2][3][4][5] Clinical Cancer Research.

  • Mendeleyev, J., et al. (1995). "Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture."[6] Biochemical Pharmacology.

  • Nagel, A. A., et al. (2014). "Crystal structures of the catalytic domain of poly(ADP-ribose) polymerase-1 in complex with PARP inhibitors." Cell Cycle.[7] (Validating benzamide binding modes).

  • Kling, A., et al. (2022). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules.

Sources

Safety & Regulatory Compliance

Safety

2-Iodo-3-nitrobenzamide proper disposal procedures

Executive Summary: Immediate Action Directives Do Not dispose of 2-Iodo-3-nitrobenzamide in municipal trash or down the drain. This compound contains both a nitro group (potential thermal sensitivity) and an iodine subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Do Not dispose of 2-Iodo-3-nitrobenzamide in municipal trash or down the drain. This compound contains both a nitro group (potential thermal sensitivity) and an iodine substituent (halogenated waste), requiring specific segregation to prevent incinerator corrosion and environmental release.[1]

  • Solid Waste: Segregate into Hazardous Solid Waste (Halogenated) .

  • Liquid Waste: Segregate into Halogenated Organic Solvent Waste .

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Handle in a fume hood.

Chemical Profile & Hazard Assessment

Understanding the molecular structure is critical for safe disposal. 2-Iodo-3-nitrobenzamide presents a dual-hazard profile that dictates its waste stream.

FeatureSpecificationDisposal Implication
CAS Number 189125-09-5Unique identifier for waste manifests.
Molecular Formula C₇H₅IN₂O₃Halogenated (Iodine): Requires acid-gas scrubbing during incineration.
Functional Groups Nitro (-NO₂), Amide (-CONH₂), Iodo (-I)Nitro Group: Potential for energetic decomposition if heated under confinement.[1] Avoid mixing with strong bases or reducing agents in the waste container.[2]
GHS Classification Warning (Irritant)H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Physical State Solid (Powder)Dust control is essential during transfer.
Expert Insight: The Iodine Factor

While many researchers focus on the nitro group, the iodine atom is the primary logistical driver for disposal. Upon incineration, organo-iodides generate hydrogen iodide (HI) and elemental iodine (


), which are highly corrosive to standard combustion chambers.[1] Consequently, this waste must be flagged as Halogenated  so it is routed to facilities equipped with wet scrubbers [1].[1]

Pre-Disposal Assessment & Stabilization

Before moving the material to waste, verify its state.[1] This "Self-Validating System" ensures no reactive intermediates are present.

  • Purity Check: Is this pure compound or a reaction mixture?

    • If Pure: Proceed to Section 4.

    • If Reaction Mixture: Ensure all reactive reagents (e.g., thionyl chloride, strong bases) are quenched.[1] Check pH to ensure neutrality (pH 6–8).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers or strong bases .[3][4][5]

    • Risk:[5][6][7][8][9] Nitroaromatics can undergo nucleophilic aromatic substitution or hydrolysis in high pH environments, potentially generating heat or unstable byproducts [2].[1]

Disposal Workflow

Follow this decision matrix to determine the correct waste stream.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to potential corrosion from iodine off-gassing over time.

  • Bagging: Place the compound in a clear, sealable bag (e.g., Ziploc) before placing it in the waste jar. This minimizes dust generation.

  • Labeling:

    • Primary Constituent: "2-Iodo-3-nitrobenzamide"[1][10]

    • Hazard Checkbox: [x] Toxic [x] Irritant[3]

    • CRITICAL TAG: Write "CONTAINS IODINE / HALOGENATED" clearly on the tag.

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream (e.g., DCM, Chloroform).

    • Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Iodo-compound classifies the entire mixture as Halogenated Waste.

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Prohibition:[5] Do NOT pour into the "Aqueous Acid/Base" stream.

C. Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all rinsate into the Halogenated Solvent waste container.

  • Defacing: Cross out the original label and mark as "Empty." Discard the bottle in glass trash or recycle according to local policy.

Visual Decision Matrix

The following diagram illustrates the logical flow for disposing of 2-Iodo-3-nitrobenzamide, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start START: 2-Iodo-3-nitrobenzamide Waste StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Liquid StateCheck->IsLiquid Bagging Double Bag in Polyethylene IsSolid->Bagging SolidBin DISPOSAL A: Hazardous Solid Waste (Tag: Halogenated) Bagging->SolidBin Place in HDPE Jar SolventCheck Is Solvent Halogenated? IsLiquid->SolventCheck HaloYes Yes (e.g., DCM) SolventCheck->HaloYes HaloNo No (e.g., MeOH) SolventCheck->HaloNo LiquidBin DISPOSAL B: Halogenated Organic Waste (Do Not Mix with Acids) HaloYes->LiquidBin HaloNo->LiquidBin Classify Mixture as Halogenated

Figure 1: Decision logic for segregating 2-Iodo-3-nitrobenzamide based on physical state and solvent composition.

Emergency Contingencies (Spill Procedures)

In the event of a spill outside of the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. The nitro group poses a low inhalation risk, but dust is an irritant.[1]

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves .[1]

  • Containment:

    • Solid Spill: Do not dry sweep (generates dust). Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.

  • Cleanup: Place all contaminated materials (wipes, gloves, absorbent) into a heavy-duty plastic bag.[1] Label as "Hazardous Waste - Debris contaminated with 2-Iodo-3-nitrobenzamide" .

Regulatory Compliance (US Focus)

  • RCRA Status: While 2-Iodo-3-nitrobenzamide is not explicitly "P" or "U" listed, it is regulated as a characteristic waste if it exhibits toxicity or ignitability.[1] The presence of Halogens (Iodine) triggers specific incineration requirements under 40 CFR 264 [3].

  • Waste Codes (Suggested):

    • If in halogenated solvent: F002 (Spent Halogenated Solvents).

    • If solid/pure: Label as Non-Regulated Chemical Waste (unless local statutes specify otherwise), but manage as Hazardous due to GHS irritant properties.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 2-Iodo-3-nitrobenzamide Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 2-Iodo-3-nitrobenzamide

Executive Safety Summary 2-Iodo-3-nitrobenzamide (CAS: 189125-09-5) is a halogenated nitroaromatic intermediate often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Iodo-3-nitrobenzamide (CAS: 189125-09-5) is a halogenated nitroaromatic intermediate often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical candidates.[1]

The Safety Paradox: While often labeled merely as an "Irritant" (H315/H319/H335) on generic manifests, the structural combination of a nitro group (


) and an aryl iodide  necessitates a higher tier of precaution than standard organic salts. Nitroaromatics possess high skin permeability potentials, and aryl iodides are prone to homolytic cleavage under light/heat, potentially releasing free iodine or radical species.

Core Directive: Treat this compound as a High-Hazard Unknown . Do not rely solely on the absence of a "Skull and Crossbones" pictogram. The operational goal is zero skin contact and zero inhalation of dust.[2]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The following hazard matrix is derived from structural analogs (e.g., 4-iodo-3-nitrobenzamide/Iniparib and 3-nitrobenzamide) due to the limited specific toxicological data for this isomer.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3][4][5]Zero hand-to-mouth contact; wash hands immediately after doffing gloves.
Skin Corrosion/Irritation H315 Causes skin irritation.[6][7][8]Critical: Nitro compounds can absorb transdermally.
Eye Damage/Irritation H319 Causes serious eye irritation.[3][6][7]Fine powder acts as a mechanical and chemical abrasive.
STOT - Single Exposure H335 May cause respiratory irritation.[2][6]Dust Hazard: The primary risk vector during weighing/transfer.

PPE Selection Matrix

Standard nitrile gloves are often insufficient for prolonged contact with nitroaromatics in organic solvents. The following matrix prescribes the required PPE based on the operational scale.

Table 1: PPE Specifications
ComponentStandard Handling (< 1g)Bulk Handling (> 1g) or Solution WorkTechnical Rationale
Hand Protection Double Nitrile (Min 5 mil outer)Laminate (Silver Shield) liner under NitrileNitroaromatics can permeate nitrile. Laminate films provide >480 min breakthrough protection [1].
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash GogglesGoggles prevent airborne dust entry; glasses only stop projectiles.
Respiratory Fume Hood (Sash @ 18")Fume Hood + N95/P100 (if outside hood)Engineering controls (Hood) are primary. Respirator is secondary backup.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves + Lab CoatDisposable sleeves prevent cuff contamination, a common exposure point.
Visualizing the PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 2-Iodo-3-nitrobenzamide State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Organic Solvent) State->Solution Quantity Quantity > 1 gram? Solid->Quantity Level3 LEVEL 3 PPE: Double Nitrile (Change every 15 mins) Fume Hood Required Solution->Level3 Dissolved in DCM/DMSO Level1 LEVEL 1 PPE: Double Nitrile Gloves Safety Glasses Fume Hood Quantity->Level1 No Level2 LEVEL 2 PPE: Nitrile over Laminate Gloves Splash Goggles Tyvek Sleeves Quantity->Level2 Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity. Note that solutions pose a higher permeation risk.

Operational Protocol: Step-by-Step

This protocol is designed to isolate the user from the chemical before reliance on PPE.

Phase 1: Preparation & Weighing
  • Static Control: Dry nitro-iodides can be electrostatically charged. Use an anti-static gun or a balance with an ionizer to prevent "powder fly-out."

  • The "Boat" Technique: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Sash Management: Keep the fume hood sash as low as possible (below chin level) while viewing through the glass.

Phase 2: Solubilization & Transfer

Context: This is the highest risk moment. Adding solvent (e.g., DMSO, DCM) can create micro-aerosols.

  • Gentle Addition: Add solvent down the side of the vessel, not directly onto the powder, to minimize lofting.

  • Glove Check: If solvent splashes onto gloves, doff and replace immediately . Do not wait. The solvent acts as a carrier vehicle, dragging the nitro-compound through the nitrile rubber and into your skin [2].

Phase 3: Cleanup & Decontamination
  • Dry Wipe: Wipe the balance area with a dry tissue first to capture solids.

  • Wet Wipe: Follow with a solvent-soaked wipe (Ethanol or Isopropanol) to solubilize and remove residues.

  • Doffing: Remove gloves using the "beak" method (turning inside out) to ensure the contaminated exterior never touches skin.

Workflow Visualization

Operational_Workflow cluster_safety Critical Control Points Setup 1. Setup (Check Hood Flow & Anti-static) Weigh 2. Weighing (Use Weigh Boat, Sash Low) Setup->Weigh Clean Area Transfer 3. Transfer (Solid to Liquid Interface) Weigh->Transfer Slow Pour Reaction 4. Reaction (Closed Vessel) Transfer->Reaction Add Solvent Waste 5. Waste (Segregate Halogenated) Reaction->Waste Quench

Figure 2: Operational workflow emphasizing the critical risk point during transfer.

Emergency Response & Disposal

Accidental Exposure[9][10]
  • Skin Contact: Wash with soap and copious water for 15 minutes .[6] Avoid using alcohol/solvents on skin, as this may increase absorption of the nitro compound.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Solid): Do not dry sweep (creates dust).[2] Cover with wet paper towels (water/ethanol), then scoop into a bag.

Disposal Strategy

2-Iodo-3-nitrobenzamide contains both Halogens and Nitrogen .

  • Segregation: Dispose of in "Halogenated Organic Waste" .

  • Incompatibility: Do not mix with strong oxidizing agents or strong reducing agents in the waste stream to prevent potential exothermic degradation.

  • Labeling: Clearly tag waste as "Contains Nitroaromatics" to alert waste management personnel of potential skin absorption hazards.

References

  • Esko Safety. (n.d.). Glove Chemical Resistance Chart. Retrieved February 24, 2026, from [Link]

  • University of Pennsylvania (EHRS). (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved February 24, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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